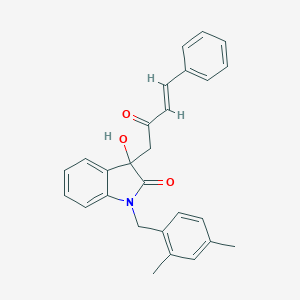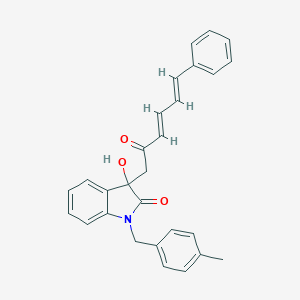
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CDIM-8, is a synthetic compound with potential therapeutic properties. It belongs to the class of imidazoles and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood. However, it has been proposed that (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may act by modulating the immune system and inhibiting the activity of certain enzymes involved in inflammation and cancer growth. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and cancer development.
Biochemical and Physiological Effects:
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, reduce the production of pro-inflammatory cytokines, and enhance the activity of immune cells. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a valuable tool for investigating the mechanisms of action of various diseases. However, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has some limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several potential future directions for research. It can be further investigated for its therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can also be modified to improve its efficacy and reduce its off-target effects. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be used as a tool for investigating the mechanisms of action of various diseases. Finally, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be studied for its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol can be synthesized by a multistep process involving the reaction of 2-chloroacetophenone with methylamine, followed by the reaction of the resulting imine with diphenylmethanol. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, (5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its antiviral properties against several viruses, including HIV, Ebola, and Zika.
Eigenschaften
Produktname |
(5-chloro-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol |
|---|---|
Molekularformel |
C17H15ClN2O |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
(5-chloro-1-methylimidazol-2-yl)-diphenylmethanol |
InChI |
InChI=1S/C17H15ClN2O/c1-20-15(18)12-19-16(20)17(21,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,21H,1H3 |
InChI-Schlüssel |
NJKKPYZPUIPHHR-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl |
Kanonische SMILES |
CN1C(=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)Cl |
Löslichkeit |
10.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)


![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
